![molecular formula C28H29N3O3 B2641124 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-89-6](/img/structure/B2641124.png)

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

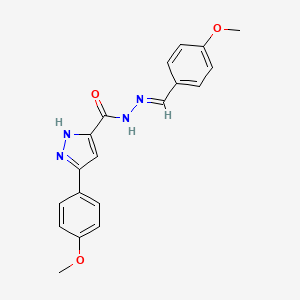

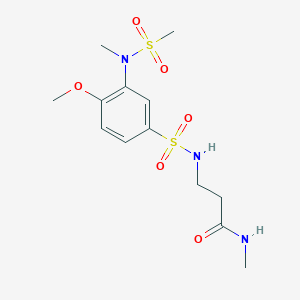

The compound “4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . The compound also contains a benzimidazole group, which is a fused aromatic ring structure that is also found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a benzimidazole group, and several other functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The benzimidazole group is a planar, aromatic structure. The presence of the methoxy and dimethylphenoxy groups likely influence the overall shape and reactivity of the molecule.Applications De Recherche Scientifique

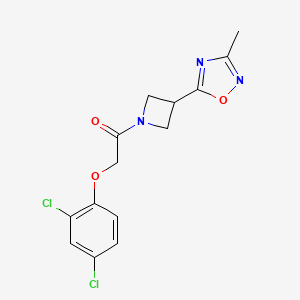

Catalysis and Organic Synthesis

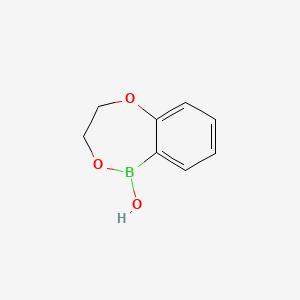

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. In this context, the compound has been prepared with moderate yield, despite the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics .

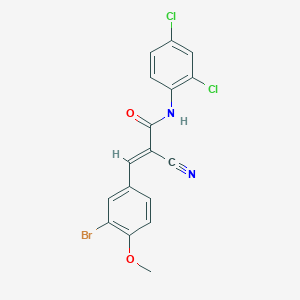

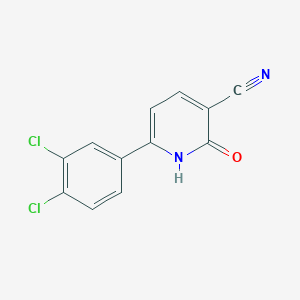

Nitrogen-Containing Heteroarenes

Nitrogen-containing heteroarenes play a crucial role in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, are particularly interesting. The compound , with its triazole moiety, can potentially bind to target molecules. β-Azolyl ketones, including this compound, have been explored for their fungicidal, bactericidal, and herbicidal properties .

Aza-Michael Reaction

The aza-Michael reaction is an essential synthetic tool. It provides access to β-aminocarbonyl derivatives, which serve as valuable precursors for bioactive compounds. This transformation can be carried out without a catalyst for certain activated nucleophiles and alkenes. The compound’s potential as a precursor in this context warrants further investigation .

NMR Spectroscopy

The NMR spectra of related compounds can provide valuable insights. For instance, the NMR spectra of a similar compound were obtained in deuterated dimethyl sulfoxide (DMSO-d6) using a Varian Mercury 300 VX spectrometer. This information aids in understanding the compound’s structure and behavior .

Other Syntheses

While not directly related to the compound you specified, other syntheses involving related structures are worth mentioning. For example, the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives demonstrates the versatility of heteroarylated carbonyl compounds. Such studies contribute to our understanding of chemical reactivity and potential applications .

Safety and Hazards

Mécanisme D'action

Target of Action

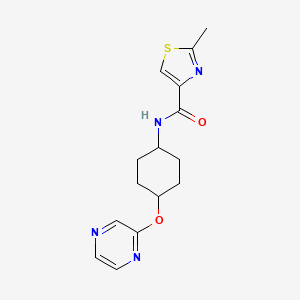

The compound contains a benzimidazole moiety, which is a common structural component in many pharmaceuticals. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzimidazole derivatives can affect a variety of pathways depending on their specific structures and targets .

Result of Action

The cellular and molecular effects of this compound would depend on its specific targets and mode of action. Benzimidazole derivatives can have a variety of effects, from inhibiting cell growth to inducing apoptosis, depending on their specific mechanisms .

Propriétés

IUPAC Name |

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c1-19-8-13-26(20(2)16-19)34-15-14-30-25-7-5-4-6-24(25)29-28(30)21-17-27(32)31(18-21)22-9-11-23(33-3)12-10-22/h4-13,16,21H,14-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSHLGWCEXVPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)

![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)